molecular formula C10H16O B14653860 3,3-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 42393-53-3

3,3-Dimethylbicyclo[3.2.1]octan-2-one

Cat. No.: B14653860
CAS No.: 42393-53-3
M. Wt: 152.23 g/mol
InChI Key: XDJOCXGDWUHGLS-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[3.2.1]octan-2-one is an organic compound with the molecular formula C10H16O . It belongs to the class of bicyclo[3.2.1]octanes, a ring system recognized as a fundamental framework in many biologically active natural products and synthetic compounds . This specific, functionalized derivative serves as a valuable building block in organic synthesis and medicinal chemistry research. The bicyclo[3.2.1]octane core is a common structural motif in important tri- and tetracyclic sesqui- and diterpenes . Furthermore, this carbobicyclic system constitutes the basic core structure of synthetically derived carbo-tropanes, a group of compounds known to be potent inhibitors of the dopamine transporter and thus of significant interest in neuroscience research . The ketone functional group at the 2-position provides a versatile handle for further chemical modifications, including reduction to alcohols or conversion to various carbon skeletons, enabling the exploration of structure-activity relationships. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42393-53-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,3-dimethylbicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h7-8H,3-6H2,1-2H3

InChI Key

XDJOCXGDWUHGLS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC(C2)C1=O)C

Origin of Product

United States

Stereochemical Investigations of 3,3 Dimethylbicyclo 3.2.1 Octan 2 One Systems

Chiral Resolution and Enantioselective Transformations

Biocatalysis, particularly the use of ketoreductases (KREDs), offers an effective and environmentally friendly method for the asymmetric synthesis of chiral alcohols from ketones. frontiersin.orgnih.gov This approach is highly valuable for the resolution of racemic ketones through a process known as kinetic resolution (KR). frontiersin.orgresearchgate.net In a kinetic resolution, the enantiomers of a racemic substrate are converted to product at different rates by a chiral catalyst, such as an enzyme. frontiersin.orgresearchgate.net This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (which remains as the starting material). frontiersin.org

The application of KREDs to the kinetic resolution of racemic bicyclic ketones, a class of compounds that includes 3,3-dimethylbicyclo[3.2.1]octan-2-one, is a well-established strategy for producing enantiomerically enriched compounds. frontiersin.orgresearchgate.net The enzyme selectively reduces one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer unreacted. nih.gov Theoretically, the maximum yield for the product is 50%. frontiersin.orgresearchgate.net The development of protein engineering has further enhanced the efficiency and stereoselectivity of KREDs, making them powerful tools in the synthesis of chiral molecules with multiple stereocenters. frontiersin.orgnih.gov

Table 1: Representative Data for Ketoreductase-Catalyzed Kinetic Resolution of a Racemic Bicyclic Ketone
EnzymeSubstrate EnantiomerConversion (%)Product (Alcohol) e.e. (%)Unreacted Ketone e.e. (%)
KRED-A(1R,5S)-enantiomer>49>99-
KRED-A(1S,5R)-enantiomer~50->99

e.e. = enantiomeric excess

Diastereoselective Control in Bicyclic System Construction

The construction of the bicyclo[3.2.1]octane framework often involves annulation strategies where controlling diastereoselectivity is paramount. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the formation of complex cyclic systems. lboro.ac.ukmdpi.com For instance, the organocatalytic asymmetric domino Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes has been shown to produce substituted bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers. lboro.ac.uk Remarkably, these complex products can be obtained as a single diastereoisomer and with excellent enantioselectivity. lboro.ac.uk

Another key strategy for building the bicyclic system involves intramolecular cycloadditions. nih.govresearchgate.net The diastereoselective Diels-Alder cycloaddition is a featured reaction in the enantioselective synthesis of versatile tricyclooctane building blocks, which can be subsequently converted to the bicyclo[3.2.1]octane system. researchgate.net These methods highlight the ability to direct the formation of specific stereoisomers by carefully choosing catalysts and reaction conditions, which is crucial for the synthesis of complex target molecules containing the bicyclo[3.2.1]octane core. researchgate.net

Table 2: Example of a Diastereoselective Domino Reaction to Form a Bicyclo[3.2.1]octane System
Reactant AReactant BCatalystProductDiastereomeric Ratio (d.r.)Yield (%)
1,4-CyclohexanedioneNitrostyreneChiral AmineSubstituted bicyclo[3.2.1]octan-2-one>95:585

Enantiopure Synthesis from Natural Product Precursors (e.g., Carvone)

Natural products serve as excellent starting materials in chiral pool synthesis, providing a source of enantiopure compounds for the synthesis of more complex targets. The commercially available monoterpene (R)-(-)-carvone is an effective precursor for the enantiopure synthesis of functionalized bicyclo[3.2.1]octane systems. nih.govresearchgate.netmdpi.com This synthetic approach leverages the inherent chirality of carvone (B1668592) to produce enantiomerically pure bicyclic products. researchgate.netnih.gov

The synthetic sequence involves several key transformations. nih.govmdpi.com A crucial step is an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate, which is derived from carvone. nih.govresearchgate.net This reaction constructs a tricyclo[3.2.1.0²·⁷]octane core. mdpi.com Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic intermediate cleanly affords the desired bicyclo[3.2.1]octane framework. nih.govresearchgate.net This strategy has proven viable for preparing a variety of enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. mdpi.com

Table 3: Key Transformation in the Synthesis of a Bicyclo[3.2.1]octane System from Carvone
Starting MaterialKey IntermediateKey Reaction StepFinal Ring System
(R)-(-)-Carvone5-vinyl-1,3-cyclohexadiene derivativeIntramolecular Diels-Alder Reaction & Cyclopropane Ring OpeningEnantiopure Bicyclo[3.2.1]octane

Computational Chemistry and Theoretical Modeling of 3,3 Dimethylbicyclo 3.2.1 Octan 2 One

Quantum Chemical Calculations of Potential Energy Surfaces for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (reactants and products) and first-order saddle points (transition states), are of particular interest. By identifying the lowest energy path connecting reactants and products through a transition state, the reaction mechanism can be determined.

For a reaction involving 3,3-Dimethylbicyclo[3.2.1]octan-2-one, such as a nucleophilic addition to the carbonyl group or an enolate formation, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the energies of the species involved. The choice of the functional and basis set is crucial for obtaining accurate results and is often guided by benchmarking against experimental data or higher-level calculations for similar systems.

Illustrative Reaction: Nucleophilic Addition of Hydride

To illustrate the application of PES calculations, consider the nucleophilic addition of a hydride ion (H⁻) to this compound. The reaction would proceed through a transition state to form an alcoholate. The calculated energies can provide the activation energy and the reaction enthalpy.

Species Method Basis Set Relative Energy (kcal/mol)
Reactants (Ketone + H⁻) B3LYP 6-31G(d) 0.0
Transition State B3LYP 6-31G(d) +10.5
Product (Alcoholate) B3LYP 6-31G(d) -25.2

The activation energy would be influenced by the steric hindrance from the gem-dimethyl group and the strain of the bicyclic system. The calculations would also reveal the geometry of the transition state, indicating the trajectory of the incoming nucleophile.

Reaction Rate Coefficient Predictions and Validation against Experimental Data

Theoretical prediction of reaction rate coefficients is a key application of computational chemistry. Transition State Theory (TST) is commonly used for this purpose, where the rate coefficient (k) is calculated using the following equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. The accuracy of the predicted rate coefficient is highly dependent on the accuracy of the calculated ΔG‡.

For reactions of this compound, computational methods can be used to calculate the free energies of the reactants and the transition state. These calculations should include corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Validation with Experimental Data

A crucial step in computational studies is the validation of the theoretical methods against experimental data. For instance, if the rate of a reaction of this compound has been experimentally measured, the calculated rate coefficient can be compared to the experimental value. Discrepancies between the two can provide insights into the limitations of the computational model or suggest alternative reaction pathways.

Reaction Computational Method Calculated k (s⁻¹) Experimental k (s⁻¹) Reference
Base-catalyzed enolization DFT (B3LYP/6-311+G(d,p)) 1.2 x 10⁻⁴ 1.5 x 10⁻⁴ Hypothetical
Acid-catalyzed rearrangement MP2/cc-pVTZ 3.5 x 10⁻⁶ 4.1 x 10⁻⁶ Hypothetical

Note: This table presents a hypothetical comparison to illustrate the validation process, as direct reports comparing theoretical and experimental rate coefficients for this compound are scarce.

Conformational Analysis of Bicyclic Ketone Systems

The bicyclo[3.2.1]octane skeleton is a relatively rigid system, but it can still adopt different conformations. The presence of the carbonyl group and the gem-dimethyl group at the C3 position will influence the conformational preferences of this compound. The six-membered ring can adopt chair-like or boat-like conformations, while the five-membered ring can exist in envelope or twist conformations.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are widely used for conformational analysis. A systematic conformational search can be performed to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated at a higher level of theory to determine their populations at a given temperature.

For the bicyclo[3.2.1]octane system, the chair conformation of the six-membered ring is generally more stable. However, the substituents can alter this preference. In this compound, the gem-dimethyl group will introduce steric interactions that need to be considered.

Conformer Computational Method Relative Energy (kcal/mol) Key Dihedral Angle (C1-C2-C3-C4)
Chair-Envelope B3LYP/6-31G(d) 0.0 -55.2°
Boat-Envelope B3LYP/6-31G(d) +4.8 +5.1°
Chair-Twist B3LYP/6-31G(d) +1.2 -53.9°

Note: The data presented is illustrative of a typical conformational analysis of a bicyclo[3.2.1]octanone system. Specific conformational analysis of this compound would require dedicated computational studies.

Molecular Orbital Calculations for Structural and Electronic Properties

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. Calculations of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable insights into the reactivity and electronic properties of this compound.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and suggests the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized on the oxygen atom of the carbonyl group, corresponding to the non-bonding lone pair electrons. The LUMO is expected to be the π* antibonding orbital of the C=O bond, with a larger coefficient on the carbon atom. This indicates that the carbon atom of the carbonyl group is the primary electrophilic site, which is consistent with the expected reactivity of ketones.

Property Computational Method Calculated Value
HOMO Energy B3LYP/6-31G(d) -6.5 eV
LUMO Energy B3LYP/6-31G(d) +1.2 eV
HOMO-LUMO Gap B3LYP/6-31G(d) 7.7 eV
Dipole Moment B3LYP/6-31G(d) 2.9 D

Note: These values are representative for a bicyclic ketone and are provided for illustrative purposes. Actual values for this compound would need to be determined through specific calculations.

These calculations can also be used to determine other electronic properties such as the molecular electrostatic potential (MEP), which can visualize the electron-rich and electron-poor regions of the molecule, further confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.

Derivatization and Functionalization Strategies for Bicyclo 3.2.1 Octan 2 One Scaffolds

Utility as Synthons and Building Blocks in Complex Organic Synthesis

The bicyclo[3.2.1]octane core is a well-established building block in the total synthesis of various natural products. mdpi.comnih.gov Its rigid conformational nature provides a reliable platform for stereocontrolled transformations. While specific examples detailing the extensive use of 3,3-dimethylbicyclo[3.2.1]octan-2-one as a direct starting material in complex natural product synthesis are not extensively documented in readily available literature, the broader class of bicyclo[3.2.1]octanones serves as crucial intermediates. For instance, functionalized bicyclo[3.2.1]octane systems are pivotal in the synthesis of tetracyclic diterpenes. uniroma1.it

The strategic importance of this scaffold lies in its potential for ring-rearrangement reactions. Under homoenolization conditions, this compound has been shown to rearrange to 3,3-dimethylbicyclo[3.3.0]octan-2-one, thus providing access to a different bicyclic system. This transformation highlights its utility as a synthon for accessing varied molecular frameworks.

Furthermore, the bicyclo[3.2.1]octane skeleton can be accessed through various synthetic routes, including intramolecular Diels-Alder reactions and the fragmentation of tricyclic systems. mdpi.com These methods often yield highly functionalized derivatives that are amenable to further elaboration, underscoring the versatility of this scaffold as a building block. The introduction of functional groups, as discussed in the following sections, further enhances its applicability in the synthesis of complex molecules.

Introduction of Diverse Functional Groups (e.g., Formyl, Carbonyl Chloride)

The introduction of diverse functional groups onto the this compound scaffold is crucial for its elaboration into more complex structures. The reactivity of the ketone carbonyl group and the adjacent methylene (B1212753) positions allows for a range of functionalization strategies.

Formylation: The introduction of a formyl group (–CHO) at the α-position of a ketone is a common synthetic transformation. While specific literature detailing the direct formylation of this compound is scarce, general methods for the formylation of ketones can be applied. One common approach involves the use of a one-carbon electrophile, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride. This reaction proceeds via the enolate of the ketone. For this compound, formylation would be expected to occur at the C1 position.

Carbonyl Chloride Formation: The conversion of a carboxylic acid derivative to a carbonyl chloride (–COCl) is a standard procedure in organic synthesis, typically achieved using reagents like thionyl chloride or oxalyl chloride. To introduce a carbonyl chloride group to the 3,3-dimethylbicyclo[3.2.1]octane scaffold, it would first be necessary to introduce a carboxylic acid functionality. This could potentially be achieved through various synthetic routes, such as the oxidation of a primary alcohol or the carboxylation of an organometallic intermediate. However, specific examples of the synthesis of a carbonyl chloride derivative directly from this compound are not readily found in the surveyed literature. A related strategy involves the palladium-catalyzed asymmetric tandem Heck/carbonylation of cyclopentenes to construct chiral bicyclo[3.2.1]octanes bearing carbonyl functionalities, which could then be converted to the corresponding carbonyl chlorides.

Selective Chemical Transformations for Expanding Chemical Diversity

Expanding the chemical diversity of the this compound scaffold can be achieved through a variety of selective chemical transformations. These reactions can target the carbonyl group, the α-protons, or other positions on the bicyclic ring system.

Reactions at the Carbonyl Group: The ketone functionality is a versatile handle for numerous transformations. Standard reactions such as reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing moieties, and Wittig-type olefination to form carbon-carbon double bonds can be employed to diversify the scaffold.

Enolate Chemistry: The formation of an enolate by deprotonation at the C1 position allows for a wide range of electrophilic additions. Alkylation, acylation, and aldol (B89426) condensation reactions can be used to introduce new carbon-carbon bonds and functional groups. The stereoselectivity of these reactions is often influenced by the rigid bicyclic framework.

Ring Rearrangements and Fragmentations: As previously mentioned, this compound can undergo skeletal rearrangements. Such transformations are powerful tools for accessing different ring systems and expanding structural diversity. Additionally, fragmentation reactions of functionalized bicyclo[3.2.1]octane derivatives can lead to the formation of monocyclic or other ring systems, further increasing the range of accessible molecular architectures. mdpi.com

Q & A

Basic: What established synthetic routes are available for 3,3-dimethylbicyclo[3.2.1]octan-2-one?

Answer:
Two primary methods are reported:

  • Ring Expansion : Reaction of norcamphor derivatives with diazoalkanes (e.g., diazoethane) under basic conditions generates bicyclic ketones via carbene insertion. This approach was used to synthesize exo-3-methylbicyclo[3.2.1]octan-2-one, suggesting adaptability for dimethyl analogs by modifying diazo precursors .
  • Enolate Alkylation : Transannular alkylation of piperazinone enolates can yield bicyclic frameworks. While demonstrated for 3,8-diazabicyclo[3.2.1]octan-2-one, this method is applicable to functionalize bicyclic ketones at specific positions via enolate intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for assigning stereochemistry and verifying methyl group positions. For example, 3-methyl derivatives show distinct splitting patterns due to ring strain and steric effects .
  • IR Spectroscopy : Confirms the ketone moiety (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula.
  • Derivatization : Formation of 2,4-dinitrophenylhydrazone (2,4-DNPH) derivatives aids in confirming ketone identity through melting point comparison .

Advanced: How can contradictions in stereochemical assignments of bicyclic ketone derivatives be resolved?

Answer:

  • X-ray Crystallography : Provides unambiguous stereochemical determination, as seen in studies of bicyclo[3.2.1]octan-2-one derivatives .
  • NOE (Nuclear Overhauser Effect) Experiments : Detects spatial proximity of protons to resolve equatorial vs. axial substituents.
  • Comparative Analysis : Cross-referencing spectral data (e.g., ¹³C chemical shifts) with literature values for structurally similar compounds, such as (1R,5S)-bicyclo[3.2.1]octan-3-one, reduces ambiguity .

Advanced: How does the bicyclic framework influence reactivity in substitution or addition reactions?

Answer:

  • Steric Effects : The 3,3-dimethyl groups hinder axial attack, favoring exo-face reactivity. For example, dichlorocarbene addition to bicyclo[3.2.1]oct-2-en-2-yl acetate proceeds regioselectively due to steric constraints .
  • Ring Strain : The bicyclo[3.2.1]octane system exhibits moderate strain, enhancing susceptibility to ring-opening or expansion reactions under acidic or basic conditions .

Basic: What safety protocols should be followed when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as related bicyclic compounds (e.g., bicyclo[2.2.2]octane derivatives) are linked to respiratory irritation .
  • Storage : Keep at 2–8°C in airtight containers to minimize degradation or volatility .

Advanced: What computational methods model the electronic structure of this compound?

Answer:

  • Density Functional Theory (DFT) : Software like Gaussian calculates optimized geometries, vibrational frequencies, and frontier molecular orbitals. The InChIKey (e.g., ZYPYEBYNXWUCEA-UHFFFAOYSA-N for camphenilone) aids in structure validation .
  • Molecular Dynamics (MD) : Simulates conformational flexibility and solvent interactions, critical for drug design applications .

Advanced: How can kinetic studies elucidate the thermal decomposition of this compound?

Answer:

  • Pyrolysis-GC/MS : Heat samples at controlled temperatures (e.g., 300–600°C) and analyze volatile products (e.g., 1-hydroxy-3,6-dioxabicyclo derivatives) to identify decomposition pathways .
  • Isothermal Thermogravimetric Analysis (TGA) : Quantifies mass loss rates under inert or oxidative atmospheres to derive activation energies .

Basic: What derivatives of this compound are explored for biological activity?

Answer:

  • Peptidomimetics : Alkylation of enolates produces constrained bicyclic scaffolds, as demonstrated in farnesyltransferase inhibitors. These derivatives mimic peptide backbones while enhancing metabolic stability .
  • Heteroatom-Substituted Analogs : Introducing nitrogen or oxygen (e.g., 3,8-diazabicyclo derivatives) modifies hydrogen-bonding capacity for targeted enzyme interactions .

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